Cas no 1260582-75-9 (ethyl 2-amino-5,5,5-trifluoropentanoate)
ethyl 2-amino-5,5,5-trifluoropentanoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-amino-5,5,5-trifluoropentanoate
- EN300-185844
- MZXWLIZWWJYYOP-UHFFFAOYSA-N
- 1260582-75-9
- AKOS013880381
-
- Inchi: 1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3
- InChI Key: MZXWLIZWWJYYOP-UHFFFAOYSA-N
- SMILES: FC(CCC(C(=O)OCC)N)(F)F
Computed Properties
- Exact Mass: 199.08201311g/mol
- Monoisotopic Mass: 199.08201311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52.3Ų
ethyl 2-amino-5,5,5-trifluoropentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-185844-1.0g |
ethyl 2-amino-5,5,5-trifluoropentanoate |
1260582-75-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-185844-0.05g |
ethyl 2-amino-5,5,5-trifluoropentanoate |
1260582-75-9 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-185844-0.1g |
ethyl 2-amino-5,5,5-trifluoropentanoate |
1260582-75-9 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-185844-0.25g |
ethyl 2-amino-5,5,5-trifluoropentanoate |
1260582-75-9 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-185844-0.5g |
ethyl 2-amino-5,5,5-trifluoropentanoate |
1260582-75-9 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-185844-1g |
ethyl 2-amino-5,5,5-trifluoropentanoate |
1260582-75-9 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-185844-2.5g |
ethyl 2-amino-5,5,5-trifluoropentanoate |
1260582-75-9 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-185844-5g |
ethyl 2-amino-5,5,5-trifluoropentanoate |
1260582-75-9 | 5g |
$2235.0 | 2023-09-18 | ||
| Enamine | EN300-185844-10g |
ethyl 2-amino-5,5,5-trifluoropentanoate |
1260582-75-9 | 10g |
$3315.0 | 2023-09-18 |
ethyl 2-amino-5,5,5-trifluoropentanoate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on ethyl 2-amino-5,5,5-trifluoropentanoate
Recent Advances in the Application of Ethyl 2-amino-5,5,5-trifluoropentanoate (CAS: 1260582-75-9) in Chemical Biology and Pharmaceutical Research
Ethyl 2-amino-5,5,5-trifluoropentanoate (CAS: 1260582-75-9) is a fluorinated amino acid derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in drug discovery and chemical biology. This compound, characterized by its trifluoromethyl group, offers enhanced metabolic stability and lipophilicity, making it a valuable building block for the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel therapeutics, particularly in the areas of enzyme inhibition, peptide mimetics, and prodrug design.
One of the most notable applications of ethyl 2-amino-5,5,5-trifluoropentanoate is its role in the synthesis of fluorinated peptides. The incorporation of fluorine atoms into peptide backbones can significantly alter their conformational stability and binding affinity to target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could be used to create potent inhibitors of proteolytic enzymes, such as cathepsins, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The study highlighted the compound's ability to enhance the proteolytic resistance of peptide-based drugs, thereby improving their pharmacokinetic profiles.
In addition to its applications in peptide chemistry, ethyl 2-amino-5,5,5-trifluoropentanoate has also been investigated as a precursor for the synthesis of fluorinated analogs of neurotransmitters. Research published in Bioorganic & Medicinal Chemistry Letters in 2024 revealed that this compound could be used to develop novel gamma-aminobutyric acid (GABA) analogs with improved blood-brain barrier permeability. These analogs exhibited promising activity in preclinical models of epilepsy and anxiety, suggesting potential therapeutic benefits for central nervous system disorders.
The synthetic versatility of ethyl 2-amino-5,5,5-trifluoropentanoate has further been demonstrated in the field of prodrug design. A recent study in European Journal of Pharmaceutical Sciences explored its use as a prodrug moiety for the delivery of poorly soluble drugs. By conjugating the compound to hydrophobic drug molecules, researchers were able to enhance their aqueous solubility and bioavailability. This approach holds particular promise for the oral delivery of anticancer agents, where solubility limitations often hinder clinical efficacy.
Despite these advancements, challenges remain in the large-scale synthesis and purification of ethyl 2-amino-5,5,5-trifluoropentanoate. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce production costs. A 2024 report in Organic Process Research & Development detailed a novel catalytic method for the enantioselective synthesis of this compound, which could facilitate its broader adoption in pharmaceutical manufacturing.
In conclusion, ethyl 2-amino-5,5,5-trifluoropentanoate (CAS: 1260582-75-9) represents a versatile and promising tool in chemical biology and drug discovery. Its unique properties enable the development of innovative therapeutic agents with enhanced stability and efficacy. Ongoing research continues to uncover new applications for this compound, underscoring its potential to address unmet medical needs. Future studies should focus on further elucidating its mechanistic roles and expanding its utility in targeted drug delivery systems.
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